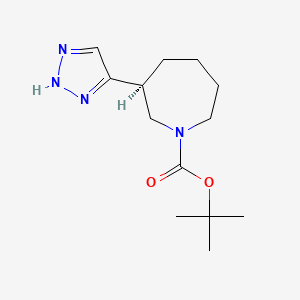

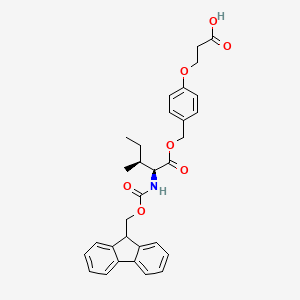

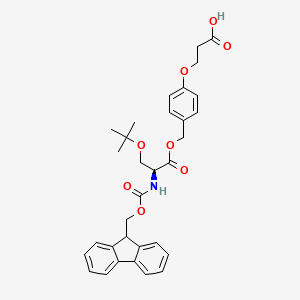

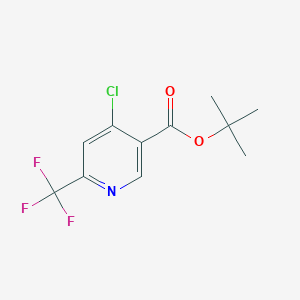

![molecular formula C7H5Cl2N3O B6289925 2,4-Dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one CAS No. 2227205-78-7](/img/structure/B6289925.png)

2,4-Dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular formula of “2,4-Dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one” is C12H15Cl2N3O2 . The average mass is 304.172 Da and the monoisotopic mass is 303.054138 Da .Chemical Reactions Analysis

In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives . The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines .Physical And Chemical Properties Analysis

The density of “this compound” is predicted to be 1.352±0.06 g/cm3 . The boiling point is predicted to be 423.1±45.0 °C . The flash point is 209.7°C , and the vapor pressure is 2.3E-07mmHg at 25°C . The refractive index is 1.56 .Wissenschaftliche Forschungsanwendungen

Synthesis and Hybrid Catalyst Applications

The pyranopyrimidine core, closely related to 2,4-Dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one, serves as a crucial precursor for medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Research has demonstrated the applicability of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, in synthesizing various pyranopyrimidine scaffolds. These catalysts offer a versatile approach for developing lead molecules, highlighting the importance of this compound in synthesizing complex chemical structures for pharmaceutical use (Parmar, Vala, & Patel, 2023).

Biological Evaluation and Structural Variability

The compound's structural analogs have been extensively reviewed, demonstrating a fascinating variability in chemistry and properties. These reviews provide insights into the synthesis, biological evaluation, and potential medicinal applications of pyrido[4,3‐d]pyrimidines, highlighting the compound's role in the development of new therapeutic agents (Boča, Jameson, & Linert, 2011).

Anti-inflammatory and Pharmacological Effects

Pyrimidines, including structures related to this compound, exhibit a range of pharmacological effects, such as anti-inflammatory properties. Their effects are attributed to inhibitory responses against the expression and activities of vital inflammatory mediators. This highlights the potential of pyrimidine derivatives in the development of new anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).

Anticancer Applications

Research on pyrimidine derivatives has also identified their potent anticancer properties. The scaffolds based on pyrimidines have shown to exert cell-killing effects through various mechanisms, indicating their potential in interacting with diverse targets. This extensive investigation underlines the significance of such compounds in cancer research, suggesting their capability as future drug candidates (Kaur et al., 2014).

Safety and Hazards

“2,4-Dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one” may have certain toxicity to the human body . It may cause irritation to the respiratory system, skin, and eyes . When handling this compound, correct safety procedures should be followed, including wearing appropriate personal protective equipment such as laboratory gloves, protective glasses, and lab coats, and ensuring operations are conducted in a well-ventilated environment .

Zukünftige Richtungen

Pyrido[2,3-d]pyrimidines comprise one of the most important classes of fused heterocyclic systems due to a wide range of biological activity . Compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities . The compound API-1 belonging to pyrido[2,3-d]pyrimidin-5-one derivatives is a promising antiproliferative agent . Among pyrido[2,3-d]pyrimidin-7-one derivatives, noteworthy are tyrosine kinase inhibitor TKI-28 and cyclin-dependent kinase (CDK4) inhibitors . Therefore, the future directions of “2,4-Dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one” could be in the development of new drugs with these activities.

Eigenschaften

IUPAC Name |

2,4-dichloro-6,7-dihydro-5H-pyrido[3,4-d]pyrimidin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2N3O/c8-5-3-1-2-10-6(13)4(3)11-7(9)12-5/h1-2H2,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHYPIANAGGIEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C(=NC(=N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.